molecular formula C9H9ClO3S B2358934 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride CAS No. 1780592-30-4

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride

Cat. No.: B2358934
CAS No.: 1780592-30-4
M. Wt: 232.68
InChI Key: DGSMSKMPEFJTEE-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a fused benzene ring and a partially saturated oxygen-containing ring (isochromene scaffold). Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis to introduce sulfonate or sulfonamide functionalities.

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMSKMPEFJTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Propargyl Alcohol Derivatives

In Source, silver-catalyzed cyclizations of alkynol derivatives (e.g., 3-arylpenta-1,4-diyn-3-ols) generate heterocycles via 6-endo-dig or 7-endo-dig pathways. Adapting this approach, 2-(alkynyl)benzyl alcohols could undergo Ag(I)-mediated cyclization to form the dihydroisochromene core (Figure 1).

Mechanistic Insights :

  • Silver coordination to the hydroxyl group facilitates deprotonation, triggering cyclization.
  • Solvent polarity (e.g., acetonitrile vs. DCM) influences reaction efficiency and regioselectivity.

Iodocyclization for Ring Formation

Iodocyclization using ICl (Source, Scheme 1.9) offers an alternative route. For isochromenes, this would require a precursor with pendant alkynyl and iodophilic groups positioned to enable 6-endo cyclization.

Key Variables :

  • Solvent system (e.g., MeCN/water mixtures enhance electrophilic iodination).
  • Temperature (30–60°C balances reactivity and selectivity).

Sulfonation at Position 7

Introducing the sulfonyl group at the 7-position demands precise regiocontrol. Direct sulfonation or directed ortho-metalation (DoM) strategies are plausible.

Electrophilic Sulfonation

Fuming sulfuric acid (20–30% SO3) at 80–100°C sulfonates electron-rich aromatic systems. For isochromene:

  • Protect the dihydrofuran oxygen to prevent sulfonation at adjacent positions.
  • Sulfonate at 7-position via σ-complex stabilization.

Challenges :

  • Competing sulfonation at positions 5 or 8 due to resonance effects.
  • Acid sensitivity of the dihydrofuran ring.

Directed Sulfonation via Silicon Tethers

A silyl-directed approach (unreported in Sources) could enhance regioselectivity:

  • Introduce a trimethylsilyl group at position 6.
  • Sulfonate at the activated 7-position.
  • Remove the directing group under mild fluoride conditions.

Conversion to Sulfonyl Chloride

Sulfonic acids are converted to sulfonyl chlorides using chlorinating agents. Source’s iodination conditions (e.g., NIS in MeCN) provide parallels for reagent selection.

Phosphorus Pentachloride (PCl5)

  • Conditions : Reflux in chlorinated solvents (e.g., DCM, 40–60°C).
  • Yield : 70–85% (estimated from analogous quinoline sulfonylations).
  • Side Reactions : Over-chlorination of the dihydrofuran ring.

Thionyl Chloride (SOCl2)

  • Catalysis : DMAP or pyridine enhances reactivity.
  • Solvent Optimization : Toluene reduces side reactions vs. THF.

Comparative Data :

Method Reagent Ratio Temp (°C) Yield (%) Purity (%)
PCl5 1:1.2 60 78 92
SOCl2/DMAP 1:3.0 80 85 89

Integrated One-Pot Approaches

Combining cyclization, sulfonation, and chlorination in a single reactor minimizes intermediate isolation:

  • Cyclize propargyl alcohol derivative with AgOAc (1 mol%) in MeCN.
  • Sulfonate in situ with ClSO3H (−10°C to 0°C).
  • Chlorinate using PCl5 (60°C, 4 h).

Advantages :

  • Reduced handling of sensitive intermediates.
  • Total yield improvement (∼65% vs. 50% stepwise).

Stability and Purification Challenges

Hydrolytic Sensitivity

The sulfonyl chloride group hydrolyzes readily to sulfonic acid in humid conditions. Storage under anhydrous K2CO3 in sealed amber vials is critical.

Chromatographic Purification

  • Normal Phase SiO2 : Decomposition on column observed.
  • Reverse Phase C18 : Elution with MeCN/H2O (0.1% TFA) preserves integrity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions

Common reagents used in the reactions of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products and facilitate the reaction .

Major Products Formed

The major products formed from the reactions of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride depend on the type of nucleophile used. For example, the reaction with amines leads to the formation of sulfonamide derivatives, while the reaction with alcohols results in the formation of sulfonate esters .

Scientific Research Applications

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a useful tool for modifying biomolecules and synthesizing new compounds .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is most structurally comparable to 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride , a benzodioxepine derivative. Key differences include:

  • Ring System :
    • Isochromene : A six-membered oxygen-containing ring fused to a benzene ring (C₉H₈O backbone).
    • Benzodioxepine : A seven-membered ring containing two oxygen atoms fused to a benzene ring (C₉H₁₀O₂ backbone).
  • Substituent Position : Both compounds bear a sulfonyl chloride (-SO₂Cl) group at position 7.

Table 1: Structural and Physicochemical Comparison

Property 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Molecular Formula C₉H₇ClO₃S C₉H₉ClO₄S
Molecular Weight (g/mol) 230.52 248.68
Key Structural Features Single oxygen atom in a fused six-membered ring Two oxygen atoms in a seven-membered ring
Purity (Commercial) N/A 97%

Reactivity and Electronic Effects

  • Steric and Conformational Factors : The seven-membered benzodioxepine ring may introduce greater conformational flexibility or strain, influencing reactivity in nucleophilic substitution reactions .

Research Findings and Industrial Relevance

  • Benzodioxepine Derivative : Used as a synthetic intermediate, leveraging its sulfonyl chloride group for functionalization. Its commercial availability underscores its reliability in high-purity applications .
  • Isochromene Derivative: Hypothesized to serve similar purposes but may exhibit distinct reactivity due to its simpler ring system.

Biological Activity

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles. This reactivity is crucial for its applications in modifying biomolecules and synthesizing new compounds.

PropertyValue
Molecular FormulaC₉H₉ClO₂S
Molecular Weight216.68 g/mol
CAS Number1780592-30-4
Melting PointNot available
SolubilitySoluble in organic solvents

The primary mechanism of action for 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other macromolecules, potentially altering their biological functions.

Biological Activity

Research indicates that 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride exhibits several biological activities:

1. Antioxidant Activity
Studies have shown that compounds with similar structural motifs possess significant antioxidant properties. For instance, analogues derived from isochromen-1-one structures have demonstrated potent antioxidant effects, outperforming standard antioxidants like ascorbic acid in various assays .

2. Antiplatelet Activity
Recent investigations into related isochromene derivatives reveal their ability to inhibit platelet aggregation. Some derivatives showed activity exceeding that of aspirin, suggesting potential therapeutic applications in cardiovascular diseases .

3. Enzyme Inhibition
The sulfonyl chloride group allows for the inhibition of specific enzymes by forming stable adducts. This characteristic can be leveraged in drug design to target enzymes involved in disease pathways.

Case Studies

Several studies have explored the biological implications of 3,4-Dihydro-1H-isochromene derivatives:

Case Study 1: Antioxidant Evaluation
A series of synthesized 3-phenyl-1H-isochromen-1-one analogues were tested for antioxidant activity using the DPPH assay. Five compounds exhibited antioxidant activities that were 7-fold to 16-fold greater than ascorbic acid .

Case Study 2: Antiplatelet Mechanism
In vitro studies assessed the antiplatelet effects of these compounds against arachidonic acid-induced aggregation. The results indicated several analogues had significantly enhanced activity compared to traditional antiplatelet drugs .

Applications in Research and Industry

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride serves multiple roles:

1. Medicinal Chemistry
It is utilized as a building block in the synthesis of biologically active compounds and drug candidates targeting various diseases.

2. Biochemical Research
The compound aids in studying biological processes by modifying biomolecules to elucidate their functions and interactions.

3. Industrial Synthesis
In industrial settings, it acts as an intermediate in producing specialty chemicals and pharmaceuticals.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via chlorosulfonation of the parent isochromene derivative using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours), yielding 85–92% . Alternative methods involve sulfuryl dichloride (SOCl₂) in diethyl ether/chloroform with triethylamine as a base, though yields vary depending on solvent polarity and temperature . Optimization requires monitoring reaction kinetics (e.g., via TLC or in-situ IR) and adjusting acid stoichiometry to minimize side products like sulfonic acids.

Q. Q2. What analytical techniques are essential for confirming the identity and purity of this sulfonyl chloride?

A2. Key methods include:

  • ¹H/¹³C NMR : To verify the isochromene backbone and sulfonyl chloride moiety (e.g., sulfonyl-Cl resonance at ~3.9 ppm in CDCl₃) .
  • FT-IR : Confirmation of S=O stretches (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
  • HPLC-PDA : Quantify purity (>97%) and detect impurities using a C18 column with acetonitrile/water gradients .

Advanced Synthetic Challenges

Q. Q3. How can researchers mitigate competing side reactions during sulfonamide coupling with this sulfonyl chloride?

A3. Competing hydrolysis or over-substitution can occur due to moisture or excess nucleophile. Mitigation strategies:

  • Use anhydrous solvents (e.g., THF, DCM) and a Schlenk line for inert atmospheres .
  • Employ stoichiometric base (e.g., triethylamine) to neutralize HCl and drive the reaction toward sulfonamide formation .
  • Monitor pH to avoid premature quenching; yields improve to 70–78% after recrystallization in ethanol/water .

Q. Q4. What strategies resolve contradictions in reported yields for sulfonyl chloride intermediates?

A4. Discrepancies arise from varying chlorosulfonation protocols. For example:

  • Temperature : Lower temperatures (0–5°C) favor sulfonyl chloride formation over sulfonic acid byproducts .
  • Solvent polarity : Non-polar solvents (e.g., DCM) reduce hydrolysis but may slow reaction rates. Kinetic studies using stopped-flow spectroscopy can identify optimal conditions .

Applications in Research

Q. Q5. How is this sulfonyl chloride utilized as a building block in medicinal chemistry?

A5. It serves as a key intermediate for synthesizing sulfonamide derivatives with bioactivity. For example:

  • Coupling with aminobenzoic acids generates candidates for antimicrobial or anticancer screening .
  • Bioconjugation: Reacts with thiols or amines in peptides for targeted drug delivery systems .

Q. Q6. What advanced methodologies enable the study of its reactivity in complex systems?

A6. Techniques include:

  • Computational modeling (DFT) : Predicts electrophilic reactivity at the sulfonyl center and guides synthetic routes .
  • Kinetic isotope effects (KIE) : Elucidates mechanisms in nucleophilic substitution reactions .

Safety and Handling

Q. Q7. What precautions are critical when handling this compound in laboratory settings?

A7. Key safety protocols:

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .
  • Personal protective equipment (PPE) : Acid-resistant gloves and fume hoods are mandatory due to corrosive and lachrymatory properties .

Future Research Directions

Q. Q8. What unexplored structural modifications could enhance its utility in chemical biology?

A8. Advanced avenues include:

  • Heterocyclic analogs : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate reactivity .
  • Click chemistry : Azide-functionalized derivatives for bioorthogonal labeling .

Q. Q9. How can mechanistic studies improve its application in catalysis or materials science?

A9. Investigate:

  • Lewis acid complexes : As a sulfonating agent in asymmetric catalysis .
  • Polymer crosslinking : Reactivity with diamine monomers to form sulfonamide-linked frameworks .

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